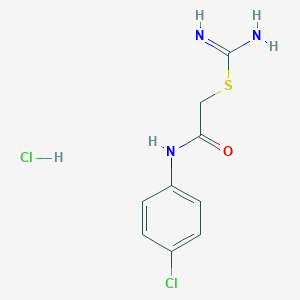

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a critical energy-sensing enzyme that regulates cellular metabolism in response to changes in cellular energy status. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

Scientific Research Applications

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. In animal models, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity, reduce body weight and fat mass, and inhibit tumor growth. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to activate another energy-sensing enzyme, sirtuin 1, which plays a role in regulating cellular metabolism and aging.

Biochemical and Physiological Effects:

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glucose homeostasis in animal models of type 2 diabetes. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to reduce body weight and fat mass in obese mice, possibly through increased energy expenditure and decreased food intake. In cancer cells, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to inhibit cell growth and induce apoptosis, possibly through the inhibition of mTOR signaling.

Advantages and Limitations for Lab Experiments

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate AMPK in the absence of cellular stress. However, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride treatment may vary depending on the cell type and experimental conditions.

Future Directions

Future research on 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride may focus on its potential therapeutic applications in the treatment of metabolic disorders and cancer. Additionally, further studies may investigate the mechanisms underlying the neuroprotective effects of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride and its potential as a treatment for neurodegenerative diseases. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders and other diseases.

Synthesis Methods

The synthesis of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride involves the reaction of 4-chloroaniline with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-chlorophenyl)acetamidothiourea. Finally, the addition of sodium hydroxide and hydrochloric acid leads to the formation of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride hydrochloride.

properties

IUPAC Name |

[2-(4-chloroanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3OS.ClH/c10-6-1-3-7(4-2-6)13-8(14)5-15-9(11)12;/h1-4H,5H2,(H3,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZQJKDGZCZYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC(=N)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)

![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)

![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)